N-(3-Cyano-4-nitrophenyl)-2-methylpropanamide
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Overview
Description
N-(3-Cyano-4-nitrophenyl)-2-methylpropanamide is an organic compound characterized by the presence of a cyano group, a nitro group, and a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-4-nitrophenyl)-2-methylpropanamide typically involves the reaction of 3-cyano-4-nitroaniline with 2-methylpropanoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyano-4-nitrophenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Amines, alcohols.
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: 3-Amino-4-cyanoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-Cyano-4-nitrobenzoic acid and 2-methylpropanamide.
Scientific Research Applications
N-(3-Cyano-4-nitrophenyl)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Cyano-4-nitrophenyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Cyano-4-nitrophenyl-methyl-methyl-amino-propanoic acid: Shares similar functional groups but differs in the overall structure and properties.
2-{[(3-cyano-4-nitrophenyl)amino]methyl}-4-methylpentanoic acid: Another compound with similar functional groups but distinct structural features.
Uniqueness
Its distinct chemical structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
CAS No. |
797019-76-2 |
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Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
N-(3-cyano-4-nitrophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C11H11N3O3/c1-7(2)11(15)13-9-3-4-10(14(16)17)8(5-9)6-12/h3-5,7H,1-2H3,(H,13,15) |
InChI Key |
BFDNECQNPKOILO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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